4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Overview
Description
The compound “4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione” is a derivative of thienotriazolodiazepine with potent sedative and anxiolytic effects . It has been sold as a designer drug .
Synthesis Analysis
The synthesis and characterization of a series of 4-substituted phenyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-thiones were presented . Preliminary in vitro antimicrobial activity of the compounds was assessed against a panel of microorganisms including S. aureus, E. faecalis, P. aeruginosa, E. coli, and C. albicans .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a seven-membered heterocyclic ring system, a fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione have been extensively studied. Researchers have developed methods for synthesizing derivatives of benzoxazepine and related heterocycles, which are crucial for understanding the chemical properties and reactivity of these compounds. For instance, studies have described the synthesis of new 3-(3-hydroxyphenyl)-4-alkyl-3,4-dihydrobenzo[e][1,3]oxazepine-1,5-dione compounds, showcasing the versatility of the oxazepine ring system in generating compounds with potential biological activity (Osman et al., 2011).
Potential Biological and Pharmaceutical Applications
Research has also focused on the potential biological and pharmaceutical applications of benzoxazepine derivatives. This includes the development of compounds for imaging cerebral β-amyloid plaques in Alzheimer's disease, indicating the relevance of fluorinated benzoxazole derivatives as PET probes (Cui et al., 2012). Such studies highlight the compound's potential in diagnosing and understanding neurodegenerative diseases.
Optical and Material Science Applications
The compound's derivatives have been explored for their optical properties, such as two-photon absorption, which is significant for applications in materials science and photophysics. Research into new fluorescent oxazolone derivatives with high two-photon absorption cross-sections reveals the compound's utility in developing advanced optical materials and sensors (Rodrigues et al., 2012).
Analytical and Sensing Technologies
The development of fluorescent sensors for the detection of hazardous chemicals showcases another application of benzoxazepine derivatives. Studies have demonstrated the synthesis of sensors capable of detecting oxalyl chloride and phosgene, highlighting the compound's significance in environmental monitoring and safety (Zhang et al., 2017).
Future Directions
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4/c24-17-12-10-15(11-13-17)19(26)14-25-22(27)18-8-4-5-9-20(18)29-21(23(25)28)16-6-2-1-3-7-16/h1-13,21H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLCINNXYJMZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)C3=CC=CC=C3O2)CC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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